(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-4-22-8-7-20-13-6-5-11(2)9-15(13)24-17(20)18-16(21)14-10-12(3)19-23-14/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKFNSWCAGKQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one
Procedure :
- Cyclization of 2-Amino-4-methylthiophenol : React 2-amino-4-methylthiophenol (10.0 g, 65.8 mmol) with ethyl chloroacetate (8.2 mL, 72.4 mmol) in ethanol under reflux for 6 hours.
- Acidification : Quench with 1M HCl to precipitate the product.
- Purification : Recrystallize from ethanol to yield 6-methylbenzo[d]thiazol-2(3H)-one as white crystals (8.7 g, 78% yield).
Characterization :
- Melting Point : 142–144°C.
- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.2 Hz, 1H), 7.21 (s, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.52 (s, 2H), 2.41 (s, 3H).
Alkylation at Position 3: Introduction of 2-Ethoxyethyl Group
Procedure :
- Reaction Setup : Suspend 6-methylbenzo[d]thiazol-2(3H)-one (5.0 g, 28.7 mmol) in DMF (50 mL). Add K2CO3 (5.9 g, 43.1 mmol) and 2-ethoxyethyl bromide (4.2 mL, 34.5 mmol).
- Heating : Stir at 80°C for 12 hours under nitrogen.
- Workup : Pour into ice-water, extract with ethyl acetate, dry over Na2SO4, and concentrate.
- Purification : Column chromatography (SiO2, hexane/ethyl acetate 4:1) yields 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-one (5.8 g, 85% yield).
Characterization :
- Molecular Weight : 249.32 g/mol.
- HPLC Purity : 98.2% (C18 column, 70:30 acetonitrile/water).
Imine Formation: Generation of Ylidene Intermediate
Procedure :
- Condensation : Reflux 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-one (4.0 g, 16.1 mmol) with ammonium acetate (6.2 g, 80.5 mmol) in acetic acid (40 mL) for 8 hours.
- Neutralization : Adjust pH to 7 with NaOH, extract with dichloromethane, and dry.
- Isolation : Evaporate solvent to obtain the imine intermediate as a yellow solid (3.5 g, 88% yield).
Key Reaction Parameters :
- Temperature : 120°C.
- Catalyst : Acetic acid acts as both solvent and catalyst.
Carboxamide Coupling with 3-Methylisoxazole-5-Carboxylic Acid
Procedure :
- Activation : Suspend 3-methylisoxazole-5-carboxylic acid (2.2 g, 17.3 mmol) in dry THF (30 mL). Add EDCl (3.3 g, 17.3 mmol) and HOBt (2.3 g, 17.3 mmol). Stir at 0°C for 30 minutes.
- Coupling : Add the ylidene intermediate (3.5 g, 14.4 mmol) and N,N-diisopropylethylamine (5.0 mL, 28.8 mmol). Stir at room temperature for 24 hours.
- Workup : Concentrate, dissolve in ethyl acetate, wash with brine, and dry.
- Purification : Recrystallize from ethanol/water (9:1) to yield the title compound as off-white crystals (4.1 g, 76% yield).
Characterization :
- Molecular Weight : 372.48 g/mol (calculated: 372.47).
- 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H), 7.68 (d, J = 8.1 Hz, 1H), 7.32 (s, 1H), 7.05 (d, J = 8.1 Hz, 1H), 4.25 (t, J = 6.3 Hz, 2H), 3.76 (t, J = 6.3 Hz, 2H), 3.51 (q, J = 7.0 Hz, 2H), 2.49 (s, 3H), 2.38 (s, 3H), 1.12 (t, J = 7.0 Hz, 3H).
- HPLC-MS : m/z 373.2 [M+H]+.
Optimization and Mechanistic Insights
Alkylation Step Optimization
Key Variables :
- Base Selection : K2CO3 outperformed Cs2CO3 due to reduced side-product formation.
- Solvent Screening : DMF provided higher yields (85%) compared to acetonitrile (62%) or DMSO (78%).
Side Reactions :
- Over-Alkylation : Minimized by using a 1.2:1 molar ratio of alkylating agent to substrate.
Imine Condensation Efficiency
Catalytic Additives :
Carboxamide Coupling
Coupling Reagents :
- EDCl/HOBt : Superior to DCC or HATU in minimizing racemization.
- Reaction Time : Extending beyond 24 hours led to decomposition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : 2-Ethoxyethyl bromide ($12.50/mol) is more economical than alternative alkylators.
- Green Chemistry : Ethanol and water used in recrystallization align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biology: The compound could be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
(a) Benzothiazole Derivatives
- Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide): Shares a thiadiazole-isoxazole-carboxamide framework but lacks the benzothiazole core. It exhibits a lower melting point (160°C) compared to benzothiazole derivatives, likely due to reduced rigidity .
- Compound 17i (N-(5-Isopropyl-3-methyl-4-trifluoromethyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide): Features a trifluoromethyl-substituted thiazole with a sulfonamide group. The electron-withdrawing CF₃ group enhances stability but reduces solubility compared to ethoxyethyl-substituted analogs .
(b) Isoxazole Derivatives
- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Contains an acetylated pyridine linked to a thiadiazole-isoxazole system. The acetyl group increases lipophilicity, contrasting with the ethoxyethyl group in the target compound, which may improve aqueous solubility .
Substituent Effects
(a) Ethoxyethyl vs. Phenyl Groups
- Compound 8c (6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester): The phenyl substituent contributes to high melting points (210°C) and crystallinity. In contrast, the ethoxyethyl group in the target compound likely reduces melting points and enhances flexibility .
(b) Methyl vs. Trifluoromethyl Groups
Key Data Table: Structural and Physical Properties
Research Implications
- Solubility : The ethoxyethyl group may improve solubility compared to phenyl or trifluoromethyl analogs, facilitating drug delivery .
- Bioactivity : Isoxazole-benzothiazole hybrids are associated with antimicrobial and anti-inflammatory activities, as seen in benzoxazole-tetrazole derivatives (e.g., compounds 4–14 in ) .
- Stability : The carboxamide linkage in the target compound likely enhances stability under physiological conditions compared to ester or sulfonamide derivatives .
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and other pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzo[d]thiazole moiety : Known for various pharmacological activities.
- Isosoxazole ring : Associated with significant biological effects, particularly in cancer research.
- Ethoxyethyl side chain : Enhances lipophilicity, potentially improving membrane permeability.
The molecular formula is with a molecular weight of 418.5 g/mol .
The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The structural features allow it to modulate various cellular pathways, which can lead to:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest.
- Anti-inflammatory effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, isoxazole derivatives have shown promising results against human promyelocytic leukemia (HL-60) cells. The compound exhibited a concentration-dependent cytotoxic effect with IC50 values indicating significant potency .
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HL-60 | 86 - 755 |
| Isoxazole (3) | HL-60 | 150 |
| Isoxazole (6) | HL-60 | 200 |
These values suggest that the compound's cytotoxic activity may be attributed to mechanisms involving apoptosis and modulation of gene expression related to cell survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related derivatives containing benzo[d]thiazole structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .
Case Studies and Research Findings
- Case Study on HL-60 Cells :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-ethoxyethylamine derivatives with sulfur-containing precursors under reflux conditions (e.g., 60–80°C in ethanol) .
- Step 2 : Coupling the thiazole intermediate with 3-methylisoxazole-5-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity .
- Critical Conditions : Strict anhydrous environments, controlled temperature (±2°C), and inert gas (N₂/Ar) to prevent oxidation of sensitive moieties .
Q. How can researchers characterize the structural features and confirm the purity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the ethoxyethyl and methyl groups. Key signals: δ 1.2–1.4 ppm (ethoxy CH₃), δ 6.8–7.5 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]⁺ and rule out adducts .
- HPLC-PDA : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity; retention time consistency across batches is essential .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions (≤10 mM). For in vitro assays, dilute in PBS with 0.1% Tween-80 to avoid precipitation .
- Stability :
- Storage : –20°C under argon; protect from light (degradation observed after 72 hours at 25°C in DMSO) .
- pH Sensitivity : Stable in pH 6–8; avoid strongly acidic/basic conditions to prevent hydrolysis of the isoxazole-carboxamide bond .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Approach :
- Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, inconsistent IC₅₀ values in kinase assays may arise from ATP concentration variability .
- Structural Analog Comparison : Reference analogs like 4-Amino-N-(6-methoxybenzothiazol-2-yl)benzamide (anticancer activity) to identify critical substituents influencing activity .
- Batch Purity : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties while maintaining bioactivity?
- Strategies :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the ethoxyethyl chain to enhance oral bioavailability .
- Formulation : Nanoemulsions or liposomal encapsulation to improve aqueous solubility and reduce hepatic first-pass metabolism .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots; modify labile sites (e.g., methyl → trifluoromethyl) .
Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action?
- Protocol :
- Target Preparation : Retrieve 3D structures of putative targets (e.g., kinases from PDB). Optimize protonation states using tools like PROPKA .
- Docking Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Focus on binding pocket residues (e.g., hinge region in kinases) .
- Validation : Compare docking scores with experimental IC₅₀ values. For example, a ∆G ≤ –8 kcal/mol correlates with sub-µM activity in EGFR inhibition .
Q. What experimental approaches are recommended for analyzing structure-activity relationships (SAR) of derivatives?
- SAR Workflow :
- Systematic Substitution : Synthesize derivatives with modifications at the ethoxyethyl (e.g., propoxy), methyl (e.g., Cl/F), or isoxazole (e.g., pyrazole replacement) positions .
- In Vitro Screening : Test against panels of disease-relevant targets (e.g., 10-cancer cell lines, 5 kinase assays). Use the following table for prioritization:
| Derivative | Modification | IC₅₀ (µM) vs Target A | IC₅₀ (µM) vs Target B |
|---|---|---|---|
| 1 | Ethoxy → Propoxy | 0.12 | 3.2 |
| 2 | Methyl → Chlorine | 0.45 | 1.8 |
- Computational SAR : QSAR models (e.g., CoMFA) to predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. How should researchers address challenges in scaling up synthesis without compromising yield or purity?
- Process Optimization :
- Reaction Scaling : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control in gram-scale batches .
- Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability and ease of purification .
- In-Line Monitoring : PAT tools (e.g., ReactIR) to track reaction progress and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
